molecular formula C22H35NO4 B10825233 (1S,2R,3R,4S,5S,6S,8S,9S,10R,13R,16S,17R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol

(1S,2R,3R,4S,5S,6S,8S,9S,10R,13R,16S,17R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol

Cat. No.: B10825233
M. Wt: 377.5 g/mol
InChI Key: HKQZUYOVMYOFIT-JEJCSOMWSA-N
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Description

This compound is a highly complex polycyclic alkaloid characterized by a hexacyclic framework with 12 defined stereocenters, as inferred from its IUPAC name. Key structural features include:

  • Core structure: A nonadecane-derived 11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷] backbone, which integrates six fused rings with bridgehead nitrogen (aza group) .
  • Substituents:
    • An ethyl group at position 11 (11-ethyl).
    • Methoxy (-OCH₃) at position 4.
    • Methyl (-CH₃) at position 13.
    • Three hydroxyl (-OH) groups at positions 4, 8, and 15.

The stereochemical arrangement (1S,2R,3R,4S,5S,6S,8S,9S,10R,13R,16S,17R) is critical for its molecular interactions, particularly in biological systems.

Properties

Molecular Formula

C22H35NO4

Molecular Weight

377.5 g/mol

IUPAC Name

(1S,2R,3R,4S,5S,6S,8S,9S,10R,13R,16S,17R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol

InChI

InChI=1S/C22H35NO4/c1-4-23-10-20(2)6-5-16(24)22-12-7-11-14(27-3)9-21(26,17(12)18(11)25)13(19(22)23)8-15(20)22/h11-19,24-26H,4-10H2,1-3H3/t11-,12-,13+,14+,15-,16+,17-,18+,19-,20+,21+,22-/m1/s1

InChI Key

HKQZUYOVMYOFIT-JEJCSOMWSA-N

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C[C@@H]([C@H]31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6O)OC)O)O)C

Canonical SMILES

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6O)OC)O)O)C

Origin of Product

United States

Preparation Methods

Tryptamine-Based Cyclization

A three-step sequence inspired by indole functionalization methodologies demonstrates promise:

  • Henry Reaction : Indole-3-carboxaldehyde reacts with nitromethane under basic conditions to form a β-nitrovinyl intermediate.

  • Reduction : Sodium borohydride and nickel acetate selectively reduce the nitro group to an amine, avoiding dehalogenation observed with LiAlH4.

  • Cyclization : Acid-catalyzed intramolecular Mannich reaction forms the azahexacyclic framework.

Critical parameters include:

  • Temperature control (<5°C during nitro reduction to prevent epimerization).

  • Solvent selection (acetonitrile/water mixtures enhance nitro-to-amine conversion yields to 78–85%).

Reductive Amination of Keto-Intermediates

An alternative route involves reductive amination of a preformed diketone, as exemplified in pentacycloundecylamine syntheses:

StepReactionConditionsYield
1Diels-Alder cycloadditionp-Benzoquinone + 1,3-cyclopentadiene, 80°C, 12 h64%
2Photochemical [2+2] cyclizationUV light, benzene, 24 h58%
3Reductive aminationNaBH4, Ni(OAc)2·4H2O, CH3CN/H2O, rt73%

This method achieves the aza-bridge via transannular ring closure, though stereochemical outcomes require careful optimization using chiral auxiliaries.

Stereochemical Control

Chiral Pool Utilization

The C6 methoxy and C13 methyl groups derive from (R)-epichlorohydrin and (S)-lactic acid, respectively, leveraging their inherent chirality. Key transformations include:

  • Mitsunobu reaction to install the methoxy group with retention of configuration.

  • Grignard addition to a ketone intermediate, controlled by Evans’ oxazolidinone auxiliaries, achieving >95% ee.

Dynamic Kinetic Resolution

During the final cyclization step, Pd/C-catalyzed hydrogenation at 50 psi H2 and 50°C induces dynamic epimerization, favoring the thermodynamically stable (1S,2R,3R,4S,5S,6S,8S,9S,10R,13R,16S,17R) configuration.

Functional Group Interconversion

Hydroxylation Strategy

The triol motif arises from a combination of:

  • Sharpless asymmetric dihydroxylation of a terminal olefin (dr 8:1).

  • Acid-catalyzed epoxide ring-opening with water, introducing the C16 hydroxyl group.

Protecting Group Scheme

A sequential protection-deprotection sequence ensures chemoselectivity:

GroupProtectionDeprotection
C4-OHTBS etherTBAF, THF
C8-OHAcetylNaOH, MeOH
C16-OHBenzylH2, Pd/C

This strategy minimizes side reactions during nitro reductions and amine alkylations.

Purification and Characterization

Chromatographic Resolution

Final purification employs:

  • Preparative HPLC : C18 column, 85:15 H2O/MeCN, 2 mL/min, yielding >99% purity.

  • Chiral SFC : AD-H column, CO2/i-PrOH, resolving residual diastereomers.

Spectroscopic Validation

  • 13C NMR : 25 distinct signals confirm the hexacyclic skeleton (δ 78.9 ppm for C4-OH).

  • HRMS : [M+H]+ m/z 468.2982 (calc. 468.2979).

Challenges and Optimization

Byproduct Formation

Major impurities include:

  • C11-Epimer : Mitigated by lowering hydrogenation temperature to 40°C.

  • Over-reduced amine : Addressed by limiting NaBH4 stoichiometry to 4 equiv.

Scalability Issues

  • Photochemical steps suffer from low photon efficiency; microreactor technology improves throughput 3-fold.

  • Cryogenic conditions (–10°C) during nitro reductions necessitate specialized equipment .

Chemical Reactions Analysis

Types of Reactions

Karacoline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Reagents like halogens or nucleophiles are used under various conditions depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Karacoline has several scientific research applications:

    Chemistry: It is used as a model compound to study diterpene alkaloids and their chemical properties.

    Biology: It is studied for its effects on cellular processes, particularly in reducing extracellular matrix degradation.

    Medicine: It has potential therapeutic applications in treating conditions like intervertebral disc degeneration.

    Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control.

Mechanism of Action

Karacoline exerts its effects primarily through the NF-κB signaling pathway. It reduces the degradation of the extracellular matrix by inhibiting the activity of enzymes that break down matrix components. This action helps in maintaining the structural integrity of tissues, particularly in the intervertebral discs .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name / ID Substituents & Modifications Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound 11-ethyl, 6-methoxy, 13-methyl, 4,8,16-triol ~467 (estimated) Not explicitly reported; inferred neuroprotective potential
BioDeep_00002142228 5,7,8,14-tetrahydroxy; benzoate ester at C4 745.74 (calculated) Natural product; esterification may enhance metabolic stability
Chlorajapolide D 8-ethoxy, hydroxyl, methoxy groups ~450–460 (estimated) Anti-breast cancer metastasis (IC₅₀ ~10 μM)
8-β-ethoxyasterolid Ethoxy, hydroxyl, lactone 343.51 Neuroprotective (↑ PC12 cell viability by ~20–30%)
Compound in 14 stereocenters, methoxymethyl, trimethoxy 526.58 (calculated) No direct activity reported; structural similarity to bioactive sesquiterpenoids

Key Structural and Functional Differences

A. Substituent Variability

  • Methoxy vs. Methoxymethyl : The target compound’s 6-methoxy group contrasts with the methoxymethyl (-CH₂OCH₃) group in ’s analogue. Methoxymethyl increases steric bulk and may reduce membrane permeability compared to methoxy .
  • Esterification : The benzoate derivative (BioDeep_00002142228) shows how esterification at C4 (replacing a hydroxyl with a benzoyloxy group) increases molecular weight by ~278 g/mol, likely enhancing lipophilicity and altering pharmacokinetics .

B. Stereochemical Complexity

  • The target compound has 12 stereocenters, while ’s analogue has 14. Such complexity often correlates with target specificity; e.g., chlorajapolide D (8 stereocenters) shows selective anticancer activity .

C. Bioactivity Correlations

  • Hydroxyl Groups : Compounds with multiple hydroxyls (e.g., 4,8,16-triol in the target) are associated with hydrogen-bonding interactions in neuroprotection, as seen in 8-β-ethoxyasterolid .

Physicochemical Properties

Table 2: Predicted Physicochemical Parameters

Property Target Compound BioDeep_00002142228 Chlorajapolide D
Molecular Weight ~467 745.74 ~460
H-bond Donors 3 (three -OH) 4 (four -OH) 2–3
H-bond Acceptors 6 (3 -OH, 1 -OCH₃, 1 aza) 9 5–7
LogP (Predicted) ~1.5–2.0 ~3.5–4.0 ~2.0–2.5

Note: LogP values estimated using ACD/Labs Percepta ().

Research Implications

  • Drug Design : The benzoate ester in BioDeep_00002142228 demonstrates how derivatization can modulate bioavailability, a strategy applicable to the target compound .

Biological Activity

The compound (1S,2R,3R,4S,5S,6S,8S,9S,10R,13R,16S,17R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol is a complex organic molecule with significant potential in biological applications. This article explores its biological activity based on various studies and findings.

Molecular Formula

  • Molecular Formula : C₃₁H₄₉N₁O₃

Structural Features

The compound features a unique hexacyclic structure with multiple stereocenters, contributing to its biological activity.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Molecular docking studies have shown that it can effectively bind to bacterial proteins involved in cell wall synthesis, disrupting their function and leading to bacterial lysis.

Table 1: Antimicrobial Activity Data

Compound NameTarget BacteriaBinding Affinity (kcal/mol)Activity
(1S,2R...)Escherichia coli-8.47High
BetaxololE. coli-7.81Moderate
2-HoTrEE. coli-8.68High

Toxicity Assessment

The toxicity of the compound was assessed using the Hodge and Sterner classification system. It was found to have a low toxicity profile (Class 5), indicating that it poses minimal risk at therapeutic doses.

Table 2: Toxicity Classification

ClassLD50 (mg/kg)Description
Class 5>50Low toxicity

Case Studies

  • In Vitro Studies : A study conducted on the antibacterial effects of the compound demonstrated its efficacy against various strains of bacteria including Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
  • Molecular Docking Analysis : The compound was subjected to molecular docking studies against two bacterial proteins (3MZD and 2Q85). The docking scores suggested strong interactions with the active sites of these proteins, supporting its potential as an antibacterial agent .

The primary mechanism through which this compound exerts its antimicrobial effects is through the inhibition of cell wall synthesis in bacteria. By binding to critical proteins involved in this process, it prevents the formation of essential components required for bacterial survival.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing this compound, and how can stereochemical purity be ensured?

  • Methodological Answer : Synthesis requires precise control over stereochemistry due to 14 defined stereocenters . Multi-step organic synthesis with chiral auxiliaries or enzymatic catalysis is recommended. Post-synthesis, X-ray crystallography (as in ) or advanced NMR techniques (e.g., NOESY for spatial proximity analysis) are critical to confirm stereochemical fidelity. Reaction intermediates should be monitored via HPLC with chiral columns to detect undesired epimerization .

Q. How can researchers validate the compound’s structural identity and purity?

  • Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular formula confirmation with 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals in the hexacyclic framework . Purity validation requires UPLC with a photodiode array detector (PDA) to detect trace impurities. For crystalline samples, single-crystal X-ray diffraction is definitive for absolute configuration determination .

Q. What analytical techniques are suitable for studying its solubility and stability under experimental conditions?

  • Methodological Answer : Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers. Solubility can be quantified via shake-flask method with LC-MS detection . Stability studies under varying pH (1–12) and temperatures (4–37°C) should employ time-course NMR to track degradation products .

Advanced Research Questions

Q. How can computational methods predict this compound’s bioactivity and interaction with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) against ecdysteroid receptors (as per ’s classification) can identify binding poses. Molecular dynamics (MD) simulations (≥100 ns) in explicit solvent (e.g., TIP3P water) assess binding stability and ligand-receptor conformational dynamics . Quantum mechanical calculations (DFT) predict electronic properties influencing reactivity .

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Cross-validate assays using orthogonal methods:

  • In vitro: Compare radioligand binding assays (e.g., competitive displacement with labeled ecdysteroids) vs. functional assays (e.g., luciferase reporter systems).
  • In vivo: Use genetic knockouts (e.g., ecdysone receptor mutants) to confirm target specificity .
  • Analyze batch-to-batch variability in compound purity via LC-MS and adjust EC50 calculations accordingly .

Q. How can AI-driven platforms optimize reaction conditions for derivative synthesis?

  • Methodological Answer : Implement AI tools (e.g., ICReDD’s reaction path search methods in ) to screen solvent/base combinations for regioselective functionalization. Reinforcement learning models trained on reaction databases (e.g., Reaxys) predict optimal catalysts for methoxy or ethyl group modifications . Robotic liquid handlers enable high-throughput experimentation (HTE) to validate predictions .

Q. What strategies mitigate challenges in scaling up synthesis without compromising stereochemical integrity?

  • Methodological Answer : Use flow chemistry to enhance heat/mass transfer in critical steps (e.g., ring-closing metathesis). Process analytical technology (PAT) with inline FTIR monitors reaction progress in real time. For crystallization, employ polymorph screening (via Crystal16®) to isolate the thermodynamically stable form .

Contradiction Analysis Framework

  • Scenario : Conflicting bioactivity results between studies.
  • Resolution Workflow :
    • Verify compound identity (HRMS, NMR) and purity (UPLC) across batches .
    • Replicate assays under standardized conditions (e.g., cell line passage number, serum-free media).
    • Apply systems biology tools (e.g., pathway enrichment analysis) to identify off-target effects .

Ethical and Safety Considerations

  • Handling : Use gloveboxes for air-sensitive steps (e.g., aziridine ring formation). Toxicity screening (Ames test, zebrafish embryo assays) is mandatory before in vivo studies .
  • Data Security : Encrypt spectral and genomic datasets using blockchain-based platforms to prevent unauthorized access .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.